molecular formula C5H9NO4 B555582 3-Amino-4-methoxy-4-oxobutanoic acid CAS No. 65414-77-9

3-Amino-4-methoxy-4-oxobutanoic acid

Cat. No.: B555582
CAS No.: 65414-77-9
M. Wt: 147.13 g/mol
InChI Key: SWWBMHIMADRNIK-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-4-oxobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO4 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120023. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Amino-4-methoxy-4-oxobutanoic acid (CAS Number: 17812-32-7) is a compound that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is a derivative of D-aspartic acid, characterized by the presence of an amino group and a methoxy group attached to the butanoic acid backbone. Its molecular formula is C5H9NO4C_5H_9NO_4, with a molecular weight of approximately 147.13 g/mol . The compound's structure allows for various biochemical interactions, potentially influencing cellular processes.

The compound's biological activity is largely attributed to its functional groups, which participate in biochemical reactions. It can interact with enzymes, influence metabolic pathways, and affect cell signaling mechanisms. The presence of both amino and carboxylic acid groups suggests it may act as a substrate or inhibitor in enzymatic reactions.

In Vitro Studies

Research has indicated that compounds similar to this compound can exhibit various biological activities, including anti-inflammatory and neuroprotective effects. For instance, studies on related amino acids have shown their potential in modulating neurotransmitter levels, which could be relevant for conditions like depression or neurodegenerative diseases .

Animal Models

Although specific studies on animal models using this compound are scarce, it is important to consider the broader implications of similar compounds. For example, other derivatives have been tested for their effects on behavior, cognition, and metabolic health in animal studies. These findings suggest that there may be significant therapeutic potential for this compound in treating metabolic disorders or cognitive impairments .

Case Studies

  • Neuroprotective Potential : A study investigating the effects of amino acid derivatives on neuronal health demonstrated that certain compounds could reduce oxidative stress and inflammation in neuronal cells. While not directly studying this compound, these findings imply that similar compounds could offer neuroprotective benefits .
  • Metabolic Effects : Research into amino acids as metabolic modulators has shown that they can influence insulin sensitivity and glucose metabolism. This area remains underexplored for this compound but suggests avenues for future research into its role in metabolic regulation .

Tables and Data Summary

Property Details
Molecular FormulaC₅H₉NO₄
Molecular Weight147.13 g/mol
CAS Number17812-32-7
PurityTypically ≥95%
Potential ApplicationsNeuroprotection, Metabolic modulation

Scientific Research Applications

Synthesis of Bioactive Compounds

3-Amino-4-methoxy-4-oxobutanoic acid serves as a versatile building block in the synthesis of various bioactive compounds. It has been utilized in the production of β-amino acids, which are important in drug development due to their biological activity. For instance, it has been employed in the synthesis of HIV protease inhibitors, which are critical for treating HIV infections. The compound acts as an intermediate for creating optically active derivatives that can be further modified into potent inhibitors such as Ro31-8959 and VX478 .

Antimicrobial Studies

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. Research involving the synthesis of cadasides analogues has shown that these compounds can be effective against various microbial strains, highlighting their potential as new antimicrobial agents .

Multicomponent Reactions

The compound is also significant in multicomponent reactions, particularly isonitrile-based reactions. In one study, it was used as a reactant to form β-amino boronic acids, which have shown promise in anti-infective and anticancer applications. The optimized reaction conditions allowed for the successful synthesis of these compounds, demonstrating the utility of this compound in complex organic syntheses .

Synthesis of α-Amino Alcohol Derivatives

This compound can be transformed into α-amino alcohol derivatives through various synthetic pathways. These derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals and can be used to develop new therapeutic agents targeting different diseases .

Case Studies

Study Focus Findings
Parkes et al., 1994Synthesis of HIV Protease InhibitorsDemonstrated the use of 3-amino derivatives in synthesizing effective inhibitors like Ro31-8959 .
Recent Antimicrobial StudyEvaluation of Cadasides AnaloguesFound promising antimicrobial activity in synthesized analogues derived from 3-amino compounds .
Multicomponent SynthesisDevelopment of β-Amino Boronic AcidsHighlighted the compound's role in creating bioactive boronic acids through optimized reactions .

Properties

IUPAC Name

3-amino-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWBMHIMADRNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298001
Record name H-DL-Asp-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65414-77-9
Record name 65414-77-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name H-DL-Asp-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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